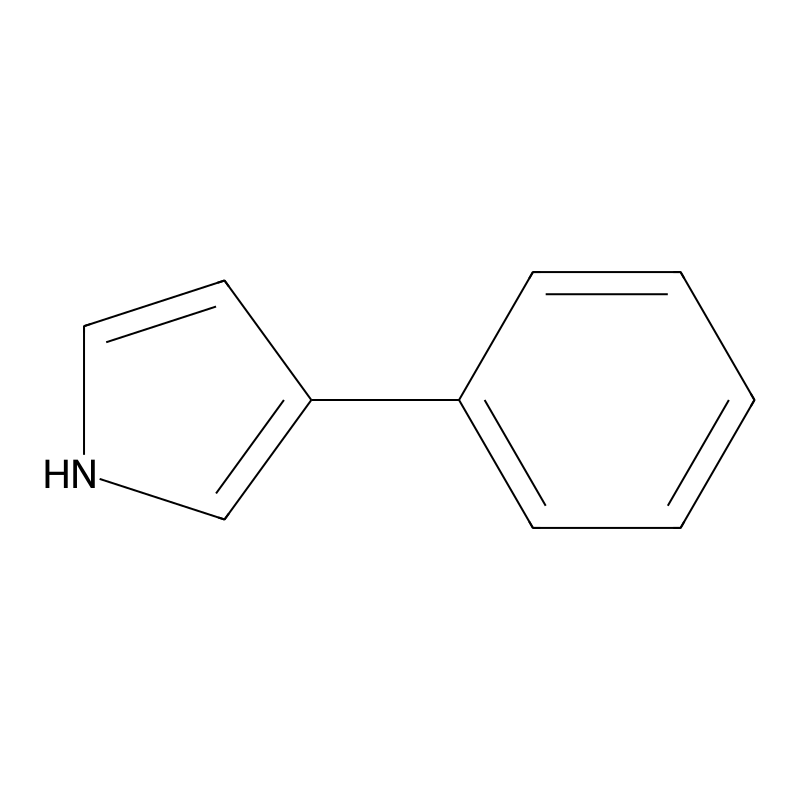3-phenyl-1H-pyrrole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
-phenyl-1H-pyrrole is a heterocyclic aromatic compound. Heterocyclic compounds contain atoms of different elements in their rings. In 3-phenyl-1H-pyrrole, the ring system consists of four carbon atoms and one nitrogen atom. A phenyl group (a six-membered carbon ring with a single attached hydrogen) is bonded to the third carbon atom in the ring.
The scientific literature describes various methods for synthesizing 3-phenyl-1H-pyrrole. One common method involves the reaction of aniline (aminobenzene) with a carbonyl compound, such as ethanedial (glyoxal), in the presence of an acid catalyst [1].
[1] Synthesis of functionalized pyrroles via the Paal-Knorr reaction ScienceDirect:
Reactivity
The presence of the phenyl group and the nitrogen atom in the ring system makes 3-phenyl-1H-pyrrole susceptible to various reactions. Here are some examples:
- Electrophilic aromatic substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where an electrophilic group replaces a hydrogen atom on the ring [2]. This property allows for the attachment of various functional groups to the molecule, which can be useful for creating new materials with specific properties.
[2] Electrophilic Aromatic Substitution Master Organic Chemistry:
- Nucleophilic substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile and attack electrophilic centers in other molecules. This reactivity can be exploited to create new C-N bonds [3].
[3] Nucleophilic Aromatic Substitution Master Organic Chemistry:
Potential Applications
Research is ongoing to explore the potential applications of 3-phenyl-1H-pyrrole and related compounds. Some potential areas of application include:
- Medicinal chemistry: The pyrrole ring is a common structural motif in many biologically active molecules. 3-phenyl-1H-pyrrole or its derivatives could serve as starting materials for the synthesis of new drugs [4].
[4] Examples of drugs containing pyrrole rings Wikipedia:
- Organic materials: 3-phenyl-1H-pyrrole could be used as a building block for the synthesis of new organic materials with interesting properties, such as conductivity or luminescence [5].
3-Phenyl-1H-pyrrole is an organic compound characterized by a five-membered aromatic heterocyclic structure containing nitrogen. Its molecular formula is , and it features a phenyl group attached to the nitrogen of the pyrrole ring. This compound exhibits unique properties due to the presence of both aromatic and heteroaromatic systems, making it a subject of interest in various fields, including medicinal chemistry and materials science.
- Electrochemical Polymerization: This compound can be polymerized electrochemically to form conductive polymers, which are useful in electronic applications .
- Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for various substitution reactions, particularly with electrophiles .
- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
Research indicates that 3-phenyl-1H-pyrrole and its derivatives exhibit various biological activities. Notably, they have shown potential as:
- Anti-inflammatory Agents: Some derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
- Antimicrobial Properties: Certain substituted pyrroles demonstrate antimicrobial activity against various pathogens, making them candidates for further development as therapeutic agents.
Several methods exist for synthesizing 3-phenyl-1H-pyrrole:
- Paal-Knorr Reaction: This classic method involves the reaction of 1,4-diketones with aniline derivatives under acidic conditions to yield pyrroles .
- One-Step Synthesis from Arylalkenes: A more recent approach utilizes TOSMIC (tosylate-derived reagents) and arylalkenes in a one-step process to synthesize 3-aryl and 3,4-diaryl pyrroles .
- Electrochemical Methods: Electrochemical polymerization techniques can also be applied to generate this compound from simpler precursors .
3-Phenyl-1H-pyrrole finds applications in several areas:
- Material Science: Its ability to form conductive polymers makes it valuable in the development of electronic devices.
- Pharmaceuticals: The biological activity of its derivatives positions it as a potential lead compound for drug development.
- Dyes and Pigments: The compound's unique color properties allow its use in dye synthesis.
Studies on the interactions of 3-phenyl-1H-pyrrole with other molecules have provided insights into its reactivity and potential applications:
- Fluorescence Studies: The compound has been investigated for its fluorescent properties, which can be harnessed in biological imaging techniques .
- Reactivity with Electrophiles: Interaction studies reveal that 3-phenyl-1H-pyrrole readily reacts with various electrophiles, expanding its utility in synthetic chemistry .
Several compounds share structural similarities with 3-phenyl-1H-pyrrole. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1H-Pyrrole | Basic five-membered ring with nitrogen | Foundational structure for many derivatives |
| 2-Methyl-1H-pyrrole | Methyl group at position 2 | Enhanced lipophilicity; different biological activity |
| 3-Methyl-1H-pyrrole | Methyl group at position 3 | Altered electronic properties |
| 1-(4-Methylphenyl)-1H-pyrrole | Para-substituted phenyl group | Potentially different reactivity patterns |
| 3-(Trifluoromethyl)-1H-pyrrole | Trifluoromethyl group at position 3 | Increased electrophilicity |
These compounds illustrate the diversity within the pyrrole family while highlighting the unique characteristics of 3-phenyl-1H-pyrrole due to its specific substitution pattern.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








